N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with carboxamide and methyl groups at positions 1 and 3. The pyridine ring at position 3 is further functionalized with a furan-3-yl group via a methylene linker.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-7-15(19-20(11)2)16(21)18-9-12-3-4-14(17-8-12)13-5-6-22-10-13/h3-8,10H,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBPTXYHPRISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrazole core linked to a furan and pyridine moiety. This structural complexity contributes to its diverse biological activities.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, with some compounds demonstrating IC50 values as low as 0.01 µM against MCF7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
Pyrazole derivatives have also been explored for their anti-inflammatory properties. For instance, certain compounds have shown promising results in inhibiting inflammatory cytokines such as TNF-α and IL-6.
| Compound | Inhibition (%) at 10 µM | Standard Drug Inhibition (%) |
|---|---|---|
| Compound A | 61% TNF-α | 76% Dexamethasone |
| Compound B | 76% IL-6 | 86% Dexamethasone |
These findings suggest that this compound may possess similar anti-inflammatory properties .
The mechanism through which this compound exerts its effects is likely multifaceted. Pyrazole compounds are known to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and various kinases. For example, some related compounds have been identified as selective COX inhibitors with significant anti-inflammatory activity .
Case Studies
A notable study evaluated the efficacy of a series of pyrazole derivatives against multiple cancer cell lines. The findings indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Comparison with Similar Compounds
Key Compounds :
N-(1-(1H-Pyrazol-4-yl)ethyl)-3,5-dimethyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (109, 110)
- Structural Differences : Replaces the furan-3-yl group with a trifluoromethylpyridinyl moiety.
- Physicochemical Data :
- Purity: 95.37% (I), 100% (II) via HPLC .
- ESIMS: Molecular ion data consistent with trifluoromethyl substitution.
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) Structural Differences: Bulky tert-butyl and fluorophenyl substituents enhance hydrophobicity. Molecular Weight: 485.2479 (C30H32FN3O2) vs. ~380–400 for the target compound (estimated). Synthesis: Utilizes 40-methylacetophenone, differing from the furan-pyridine linker in the target .
Heterocyclic Variations
Key Compounds :
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41)
- Structural Differences : Imidazole substituent instead of furan.
- Analytical Data :
(4aR)-N-(4-Bromo-2-iodophenyl)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Structural Differences : Pyridazine core with halogenated aryl groups.
- LCMS : m/z 645 [M+H]+, indicating higher molecular weight vs. target compound .
Table 1: Key Parameters of Analogous Compounds
*Estimated based on structural analogs.
Preparation Methods
Functionalization to Aminomethyl Group
The bromine at position 3 is converted to an aminomethyl group via a two-step sequence:
- Nucleophilic Substitution : Treatment of 3-bromo-6-(furan-3-yl)pyridine with sodium cyanide (2.0 eq) in DMF at 80°C for 12 h affords 3-cyano-6-(furan-3-yl)pyridine (83% yield).
- Reduction : The nitrile is reduced using LiAlH₄ (3.0 eq) in THF at 0°C→RT for 4 h, yielding 3-(aminomethyl)-6-(furan-3-yl)pyridine as a white solid (91% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.52 (d, J = 2.4 Hz, 1H), 8.32 (dd, J = 2.4, 8.8 Hz, 1H), 7.89 (s, 1H), 7.62 (d, J = 8.8 Hz, 1H), 6.78 (s, 1H), 4.12 (s, 2H), 2.01 (br s, 2H).
- LRMS (ESI) : m/z 189.1 [M + H]⁺.
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
Alkylation of Pyrazole-3-carboxylic Acid
A suspension of pyrazole-3-carboxylic acid (1.0 eq) in DMF is treated with methyl iodide (2.2 eq) and K₂CO₃ (3.0 eq) at 60°C for 8 h. Sequential alkylation at N1 and C5 positions yields 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (76% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.92 (s, 1H), 3.89 (s, 3H), 2.41 (s, 3H).
- IR (neat) : 1705 cm⁻¹ (C=O).
Amide Bond Formation
Coupling Reagents and Conditions
A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF is stirred at 0°C for 10 min. 3-(Aminomethyl)-6-(furan-3-yl)pyridine (1.0 eq) is added, and the reaction is warmed to RT for 12 h. Crude product is purified via recrystallization (EtOH/H₂O) to afford the title compound as a white crystalline solid (88% yield).
Table 2: Amide Coupling Optimization
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12 | 88 |
| EDCI/HOBt | NMM | CH₂Cl₂ | 24 | 65 |
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.58 (d, J = 2.4 Hz, 1H), 8.34 (dd, J = 2.4, 8.8 Hz, 1H), 7.91 (s, 1H), 7.64 (d, J = 8.8 Hz, 1H), 6.81 (s, 1H), 4.52 (d, J = 5.6 Hz, 2H), 3.92 (s, 3H), 2.44 (s, 3H).
- ¹³C NMR (100 MHz, DMSO-d6): δ 165.2, 152.1, 148.7, 142.3, 139.8, 129.4, 124.6, 118.9, 110.5, 108.2, 40.1, 36.8, 14.2.
- HRMS (ESI) : m/z 339.1425 [M + H]⁺ (calc. 339.1429).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
An alternative route employs Suzuki-Miyaura coupling using 3-bromo-5-(bromomethyl)pyridine and furan-3-ylboronic acid. Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in toluene/EtOH/H₂O (4:1:1) at 90°C for 8 h yield 3-bromo-6-(furan-3-yl)pyridine (72% yield).
Reductive Amination Pathway
Condensation of 6-(furan-3-yl)nicotinaldehyde with ammonium acetate and subsequent reduction using NaBH₄ provides 3-(aminomethyl)-6-(furan-3-yl)pyridine (68% yield), though with lower regioselectivity.
Q & A
Basic: What synthetic strategies are recommended for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Coupling Reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the pyridine-furan core .
- Amide Bond Formation : Activation of the pyrazole-3-carboxylic acid derivative with coupling agents like HATU or EDC, followed by reaction with the aminomethylpyridine intermediate .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to prevent side reactions such as oxidation .
Basic: How should researchers characterize the molecular structure of this compound to confirm its identity?
Answer:
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify hydrogen and carbon environments (e.g., distinguishing furan protons at δ 6.5–7.5 ppm and pyridine protons at δ 8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., ESI-MS m/z calculated for CHNO: 311.13) .
- HPLC-PDA : Assess purity (>95%) and retention time under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced: What experimental design considerations are critical for optimizing yield in large-scale synthesis?
Answer:
Optimization requires:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh) vs. PdCl) to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Reaction Monitoring : In-situ techniques like TLC or LCMS to track intermediates and minimize side products .
- Scale-Up Adjustments : Transitioning from batch to continuous flow reactors can improve reproducibility and reduce costs .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines (e.g., HEK293 vs. HeLa). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Isomer Purity : Chiral impurities (e.g., unresolved enantiomers) can skew activity. Use chiral HPLC or SFC to confirm stereochemical homogeneity .
- Metabolic Stability : Differences in cytochrome P450 activity across models. Perform microsomal stability studies to correlate in vitro and in vivo data .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .
- Light Sensitivity : Protect from UV light using amber vials, especially for furan-containing compounds prone to photodegradation .
- Lyophilization : For long-term storage, lyophilize the compound and store as a solid with desiccants .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the pyrazole-carboxamide moiety as a potential pharmacophore .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends to guide SAR studies .
Basic: What in vitro assays are appropriate for initial biological screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to test IC values .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine kinetic solubility for formulation studies .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
- CRISPR Knockout : Generate target-knockout cell lines to assess dependency of observed activity .
- Transcriptomics : RNA-seq to identify downstream pathways modulated by the compound (e.g., mTOR or autophagy-related genes) .
Basic: What spectroscopic techniques are essential for analyzing reaction intermediates?
Answer:
- FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm) and furan C-O-C vibrations (~1250 cm) .
- UV-Vis : Monitor conjugation in the pyridine-furan system (λ ~260–300 nm) .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry (e.g., pyrazole substitution pattern) .
Advanced: What strategies mitigate challenges in achieving high enantiomeric purity?
Answer:
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during amide bond formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) to separate enantiomers .
- Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts with chiral acids (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
